Comprehensive NMR Spectral Assignment of (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid: A Technical Guide
Comprehensive NMR Spectral Assignment of (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid: A Technical Guide
Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Content Type: Technical Whitepaper & Experimental Protocol
Executive Summary
The structural elucidation of non-natural, chiral amino acid derivatives is a critical quality control step in modern peptide synthesis and peptidomimetic drug design. (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid (CAS: 287210-86-0) is a highly specialized building block. Assigning its Nuclear Magnetic Resonance (NMR) spectra presents two distinct analytical challenges:
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Severe Aliphatic Overlap: The 11 protons of the cyclohexane ring create a highly congested multiplet region between 0.8 and 2.0 ppm.
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Carbamate Rotamerism: The restricted rotation around the N-Boc carbamate bond results in peak doubling across both 1 H and 13 C spectra, complicating signal integration and assignment[1].
As a Senior Application Scientist, my approach to resolving these challenges relies on a self-validating analytical system. We do not merely assign peaks; we probe the thermodynamic behavior of the molecule using Variable Temperature (VT) NMR and map its connectivity using 2D correlation spectroscopy.
Structural Deconstruction & Causality in NMR
To accurately interpret the spectra, we must first understand the physical chemistry governing the molecule's behavior in solution. The molecule features a chiral alpha-carbon (R-configuration) bonded to a carboxylic acid, a bulky cyclohexane ring, and an N -methylated, Boc-protected amine.
The Rotameric Phenomenon
The most confounding feature in the 1D NMR spectra of this compound is the apparent duplication of signals. This is not an impurity; it is a fundamental consequence of the N -Boc group. The carbamate C–N bond possesses partial double-bond character due to the delocalization of the nitrogen lone pair into the carbonyl π -system. At ambient temperature (298 K), the rotation around this bond is slow on the NMR timescale, trapping the molecule in two distinct conformational states: the cis and trans rotamers[2].
Because the chemical environments of the N -methyl group, the alpha-proton, and the tert-butyl group differ between these two states, their signals split into a major and minor set (typically in a 2:1 or 3:2 ratio depending on the solvent)[2].
Fig 2. Thermodynamic equilibrium and temperature-dependent coalescence of N-Boc rotamers.
Experimental Design & Self-Validating Protocols
To definitively prove the structure and rule out impurities, we employ a workflow that forces the molecule to reveal its dynamic nature.
Fig 1. Experimental workflow for resolving and assigning NMR spectra of N-Boc-protected amino acids.
Step-by-Step Methodology: VT-NMR for Rotamer Resolution
To validate that peak doubling is due to rotamerism and not a diastereomeric impurity, we use Variable Temperature (VT) NMR[3].
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Sample Preparation: Dissolve 20 mg of (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid in 0.6 mL of DMSO- d6 . Causality note: DMSO- d6 is chosen over CDCl 3 because its higher boiling point (189°C) safely accommodates the heating required for signal coalescence.
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Baseline Acquisition: Acquire standard 1 H and 13 C spectra at 298 K. Document the integration ratios of the doubled N -methyl singlets (~2.80 ppm).
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Thermal Titration: Increase the probe temperature in 10°C increments (e.g., 35°C, 45°C, 55°C, 70°C), allowing 5 minutes of equilibration at each step.
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Coalescence Observation: At temperatures exceeding 55°C, the kinetic energy overcomes the rotational barrier of the C–N bond. The distinct cis and trans signals will broaden and coalesce into a single, sharp, time-averaged peak[3].
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Reversibility Check: Cool the sample back to 298 K and re-acquire the spectrum to ensure the molecule did not thermally degrade and that the rotameric splitting returns.
Quantitative Data Presentation
Below are the summarized assignments for the molecule at ambient temperature. Notice the explicit notation of major/minor rotameric states.
Table 1: 1 H NMR Signal Assignment (298 K, CDCl 3 , 400 MHz)
| Chemical Shift ( δ , ppm) | Multiplicity | Integration | Assignment | Rotameric Notes |
| ~ 10.50 | Broad Singlet (br s) | 1H | -COOH | Exchanges with D 2 O |
| 4.35 / 4.15 | Doublet (d, J≈10 Hz) | 1H | α -CH | Split into major/minor peaks |
| 2.82 / 2.75 | Singlet (s) | 3H | N-CH 3 | Split (~3:2 ratio)[2] |
| 1.85 - 1.65 | Multiplet (m) | 1H | Cyclohexane β -CH | Coupled to α -CH |
| 1.46 / 1.42 | Singlet (s) | 9H | Boc -C(CH 3 ) 3 | Split (~3:2 ratio)[1] |
| 1.75 - 0.90 | Complex Multiplets (m) | 10H | Cyclohexane -CH 2 - | Highly overlapping |
Table 2: 13 C NMR Signal Assignment (298 K, CDCl 3 , 100 MHz)
| Chemical Shift ( δ , ppm) | Carbon Type | Assignment | Rotameric Notes |
| ~ 176.5 | Quaternary (C=O) | Carboxylic Acid | Broadened |
| 156.8 / 155.2 | Quaternary (C=O) | Boc Carbamate | Split due to restricted rotation |
| 80.5 / 79.8 | Quaternary (C) | Boc -C(CH 3 ) 3 | Split |
| 63.2 / 61.5 | Methine (CH) | α -Carbon | Split |
| 37.8 | Methine (CH) | Cyclohexane β -CH | - |
| 31.5 / 30.2 | Methyl (CH 3 ) | N-CH 3 | Split |
| 28.4 | Methyl (CH 3 ) | Boc -C(CH 3 ) 3 | Intense signal |
| 30.0, 29.5, 26.2, 26.0, 25.8 | Methylene (CH 2 ) | Cyclohexane ring carbons | 5 distinct environments |
Advanced 2D NMR Workflows for Absolute Validation
While VT-NMR proves the existence of rotamers, 2D NMR is required to establish the exact atomic connectivity, particularly to untangle the cyclohexane ring.
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COSY (Correlation Spectroscopy):
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Purpose: Identifies adjacent, spin-coupled protons.
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Execution: Trace the cross-peak from the α -proton doublet (~4.35 ppm) to the cyclohexane β -methine proton (~1.80 ppm). This definitively anchors the amino acid backbone to the cyclic side chain.
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HSQC (Heteronuclear Single Quantum Coherence):
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Purpose: Correlates protons to their directly attached carbons.
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Execution: Use HSQC to deconvolute the messy 0.90–1.75 ppm 1 H region. By spreading these signals across the 13 C dimension (25–30 ppm), the 5 distinct methylene groups of the cyclohexane ring become fully resolved.
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HMBC (Heteronuclear Multiple Bond Correlation):
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Purpose: Observes long-range (2 to 3 bond) proton-carbon couplings across heteroatoms or quaternary carbons.
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Execution: Look for a cross-peak between the N -methyl protons (~2.80 ppm) and the α -carbon (~63 ppm), as well as the Boc carbonyl carbon (~156 ppm). Furthermore, the α -proton must show a strong 2-bond coupling to the carboxylic acid carbonyl (~176 ppm). This self-validates the entire core scaffold.
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By combining VT-NMR to collapse the rotameric complexity with 2D NMR to map the skeletal connectivity, the assignment of (R)-a-(N-Boc-N-methylamino)cyclohexaneacetic acid transitions from an ambiguous estimate to a mathematically rigorous certainty.
References
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"13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions", MDPI,[Link]
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"Design and Catalyzed Activation of Tak-242 Prodrugs for Localized Inhibition of TLR4-Induced Inflammation", ACS Medicinal Chemistry Letters,[Link]
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"Synthesis of 2-Substituted Benzofurans and Indoles Using Functionalized Titanium Benzylidene Reagents on Solid Phase", The Journal of Organic Chemistry,[Link]
